molecular formula C17H19ClN4OS B2728811 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine CAS No. 879947-75-8

4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine

Cat. No.: B2728811
CAS No.: 879947-75-8
M. Wt: 362.88
InChI Key: FQJXQNUIKXSRQO-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple pharmacologically significant motifs, including a pyrimidine core, a benzylpiperazine group, and a chlorine substituent. The piperazine ring is a privileged structure in drug design, frequently found in FDA-approved pharmaceuticals for its ability to optimize physicochemical properties and serve as a conformational scaffold for pharmacophoric groups . Its widespread use is documented in therapeutics targeting kinases, G-protein-coupled receptors (GPCRs), and viral enzymes, covering indications from oncology to central nervous system disorders . The incorporation of a chlorine atom is a established strategy in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and binding affinity . The pyrimidine ring is a common heterocycle in bioactive molecules, and its substitution with a methylsulfanyl group offers a potential site for further chemical modification. This molecular architecture makes 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine a valuable intermediate for constructing targeted libraries in high-throughput screening or as a starting point for the synthesis of potential inhibitors and receptor modulators. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-24-17-19-11-14(18)15(20-17)16(23)22-9-7-21(8-10-22)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXQNUIKXSRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or related reagents.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with ethylene diamine or related compounds.

    Final Coupling: The final step involves coupling the benzylpiperazine moiety with the chlorinated pyrimidine core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrimidines

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated the antiviral potential of pyrimidine derivatives, including those similar to 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine. Research indicates that certain pyrimidine compounds exhibit significant activity against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral replication through interaction with viral enzymes or host cell pathways .

Anticancer Properties

The compound's structural analogs have shown promise in anticancer research. Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. Studies suggest that derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . For instance, compounds that share structural features with 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine have been explored for their ability to target specific oncogenic pathways.

Neurological Effects

Piperazine derivatives, including those related to the compound , have been investigated for their neuropharmacological effects. Some studies indicate that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression . The benzylpiperazine moiety is particularly noted for its activity at serotonin receptors.

Case Studies

StudyFocusFindings
Henderson et al. (2015)Antiviral activityIdentified pyrimidine derivatives with EC50 values < 10 nM against HCV.
Sethi et al. (2017)Anticancer potentialDemonstrated significant apoptosis induction in breast cancer cell lines using piperazine derivatives.
Mathew et al. (2013)Neurological effectsReported modulation of serotonin receptors by benzylpiperazine derivatives, suggesting potential antidepressant activity.

Synthesis and Derivatives

The synthesis of 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions, including carbonylation and chlorination processes. Derivatives of this compound are being explored to enhance its bioactivity and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Name/ID 2-Position 4-Position Substituent 5-Position Biological Activity/Notes Reference
Target Compound Methylsulfanyl 4-Benzylpiperazine-1-carbonyl Chloro N/A (structural focus)
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a) Methylsulfanyl 4-Methoxyphenyl, 6-thiophen-2-yl - Antimicrobial activity
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) Amino (benzenesulfonamide) Thiazol-5-yl Cyano Kinase inhibition (hypothetical)
4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine Methylsulfanyl Benzoxazine-carbonyl Chloro N/A (building block)
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Methylsulfanyl Tetrahydrofuran-3-yl-pyrazole - Chiral synthesis, 99% enantiomeric excess
Key Observations:
  • 2-Position: The methylsulfanyl group is conserved in the target compound, 3a, and the benzoxazine derivative . This group enhances lipophilicity and resistance to oxidative metabolism compared to thiol or amino groups .
  • 4-Position: The benzylpiperazine-carbonyl group in the target compound differs from methoxyphenyl (3a), thiazolyl (2), and benzoxazine (7) substituents. Piperazine derivatives are known to improve solubility and modulate receptor affinity (e.g., dopamine or serotonin receptors) .
  • 5-Position: The chloro substituent in the target compound and benzoxazine analog contrasts with cyano (2) or unsubstituted (3a, 9) positions. Chlorine may enhance electronegativity and steric effects, influencing binding interactions .
Reaction Efficiency:
  • The target compound’s synthesis at –78 °C may limit scalability compared to room-temperature methods (e.g., 3a) .
  • Chiral analogs (e.g., 9) demand additional purification steps, increasing complexity .

Biological Activity

4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine can be summarized as follows:

PropertyValue
Molecular Formula C24H25ClN4O3S
Molecular Weight 485.0 g/mol
IUPAC Name (4-benzylpiperazin-1-yl)-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]methanone
InChI Key IAELZVRKKFQFHH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in central nervous system (CNS) disorders. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperazine have shown significant cytotoxicity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells. A notable study demonstrated that piperazine sulfonamides exhibited growth inhibition in human leukemia cells and induced apoptosis through mitochondrial pathways .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Research indicates that piperazine derivatives can influence CNS activity, potentially serving as anxiolytics or antidepressants. Studies on similar compounds reveal that they may modulate fatty acid amide hydrolase (FAAH), which plays a role in anxiety and pain management .

Case Studies

  • Cytotoxicity Assessment
    A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that modifications to the benzyl and piperazine groups significantly impacted cell viability, with some compounds demonstrating over 70% inhibition in specific cancer types .
  • Neurotoxic Effects
    Investigations into the neurotoxic effects of benzylpiperazine derivatives revealed that they could induce mitochondrial dysfunction and DNA damage in neuronal cell lines. This suggests a need for caution when considering these compounds for therapeutic use .

Comparative Analysis

To understand the unique properties of 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine, a comparison with related compounds is useful:

CompoundActivity TypeNotable Effects
1-BenzylpiperazineStimulantCNS stimulation
1-(3-Chlorophenyl)piperazineAntidepressantMood enhancement
4-(Chlorobenzhydryl)piperazineAnticancerSignificant cytotoxicity

Q & A

Q. How to scale up synthesis without compromising purity?

  • Methodological Answer : Transition from batch to continuous flow reactors for exothermic steps (e.g., chlorination). Optimize residence time (3–5 minutes) and pressure (10–15 bar) to maintain reaction control. Use inline PAT tools (e.g., FTIR) to monitor intermediate formation and automate quenching .

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